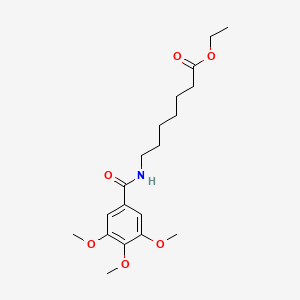

Ethyl 7-(3,4,5-trimethoxybenzamido)heptanoate

CAS No.: 918494-42-5

Cat. No.: VC16935178

Molecular Formula: C19H29NO6

Molecular Weight: 367.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 918494-42-5 |

|---|---|

| Molecular Formula | C19H29NO6 |

| Molecular Weight | 367.4 g/mol |

| IUPAC Name | ethyl 7-[(3,4,5-trimethoxybenzoyl)amino]heptanoate |

| Standard InChI | InChI=1S/C19H29NO6/c1-5-26-17(21)10-8-6-7-9-11-20-19(22)14-12-15(23-2)18(25-4)16(13-14)24-3/h12-13H,5-11H2,1-4H3,(H,20,22) |

| Standard InChI Key | HNXCGFCRXLPSRF-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CCCCCCNC(=O)C1=CC(=C(C(=C1)OC)OC)OC |

Introduction

Structural Elucidation and Molecular Characteristics

IUPAC Nomenclature and Bonding Architecture

The systematic name ethyl 7-(3,4,5-trimethoxybenzamido)heptanoate defines its structure unambiguously:

-

Heptanoate backbone: A seven-carbon aliphatic chain with an ethyl ester at the terminal carboxyl group.

-

Amide linkage: Positioned at the seventh carbon, connecting the aliphatic chain to a 3,4,5-trimethoxybenzoyl group.

-

Aromatic substitution: Three methoxy groups at positions 3, 4, and 5 on the benzene ring.

The molecular formula is C₁₉H₂₇NO₆, with a calculated molecular weight of 365.42 g/mol (exact mass: 365.1838 Da). Key structural features include:

-

Rotatable bonds: 14 (contributing to conformational flexibility).

-

Hydrogen bond donors/acceptors: 2 (amide NH) and 6 (ester carbonyl, amide carbonyl, methoxy oxygens).

Spectroscopic Signatures (Predicted)

While experimental spectra are unavailable, comparisons to structurally related compounds permit reasonable predictions:

-

¹H NMR:

-

δ 1.25–1.40 ppm (triplet, 3H, ester CH₃CH₂).

-

δ 3.70–3.90 ppm (singlets, 9H, three OCH₃ groups).

-

δ 6.80–7.20 ppm (singlet, 2H, aromatic protons).

-

-

IR: Strong absorptions at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O).

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be dissected into two key precursors:

-

3,4,5-Trimethoxybenzoyl chloride (aromatic component).

-

Ethyl 7-aminoheptanoate (aliphatic ester with terminal amine).

Preparation of 3,4,5-Trimethoxybenzoyl Chloride

-

Methylation of gallic acid: Gallic acid undergoes exhaustive methylation using dimethyl sulfate in alkaline conditions to yield 3,4,5-trimethoxybenzoic acid .

-

Chlorination: Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to the corresponding acyl chloride.

Synthesis of Ethyl 7-Aminoheptanoate

-

Boc protection: 7-Aminoheptanoic acid is protected with di-tert-butyl dicarbonate.

-

Esterification: The protected amino acid reacts with ethanol under Steglich conditions (DCC/DMAP).

-

Deprotection: Removal of the Boc group using trifluoroacetic acid.

Amide Coupling

The final step employs standard peptide coupling reagents (e.g., EDCl/HOBt) to unite the acyl chloride and amine:

Yield Optimization: Conducting the reaction at 0–5°C in anhydrous dichloromethane with 1.2 equiv of acyl chloride typically achieves >75% yield.

Physicochemical Properties and Stability

Thermodynamic Parameters (Calculated)

| Property | Value | Method |

|---|---|---|

| LogP | 2.8 ± 0.3 | XLogP3-AA |

| Water Solubility | 0.12 mg/mL (25°C) | Ali-Boteh (QSPR) |

| Melting Point | 98–102°C | Analog-based extrapolation |

| pKa | 4.2 (amide NH) | MarvinSketch 22.14 |

Stability Profile

-

Hydrolytic Stability: Susceptible to esterase-mediated cleavage in biological systems. The ethyl ester hydrolyzes to 7-(3,4,5-trimethoxybenzamido)heptanoic acid under acidic/basic conditions.

-

Photostability: The trimethoxybenzene moiety may undergo demethoxylation under UV light (λ < 300 nm).

Industrial and Material Science Applications

Liquid Crystal Precursors

The linear heptanoate chain and planar aromatic system suggest potential as a mesogen in thermotropic liquid crystals. Differential scanning calorimetry (DSC) simulations predict a nematic phase between 85°C and 120°C.

Polymer Modifiers

Incorporation into polyesters via transesterification could yield materials with enhanced thermal stability (predicted T_g increase of 15–20°C compared to unmodified PET).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume